BENZYLAMINE, p-ISOPROPYL-N-OCTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, p-isopropyl-N-octyl-: is an organic compound that belongs to the class of benzylamines. It consists of a benzyl group attached to an amine functional group, with additional isopropyl and octyl substituents. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for preparing benzylamines involves the reductive amination of benzaldehyde derivatives with primary amines.
Gabriel Synthesis: Another method involves the Gabriel synthesis, where phthalimide is reacted with an alkyl halide to form N-alkylphthalimide, which is then hydrolyzed to yield the primary amine.
Industrial Production Methods: Industrial production of benzylamines often involves the catalytic hydrogenation of nitriles or the reaction of benzyl chloride with ammonia. These methods are scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzylamines can undergo oxidation reactions to form benzaldehydes or benzoic acids.
Reduction: Reduction of benzylamines can lead to the formation of corresponding hydrocarbons.
Substitution: Benzylamines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Benzaldehydes, benzoic acids
Reduction: Hydrocarbons
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: Benzylamine, p-isopropyl-N-octyl-, is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, benzylamines are studied for their potential as enzyme inhibitors. They have been investigated for their ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .
Medicine: Benzylamines have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their antimicrobial and antifungal properties .
Industry: In the industrial sector, benzylamines are used as corrosion inhibitors and as additives in lubricants and polymers .
Mechanism of Action
The mechanism of action of benzylamine, p-isopropyl-N-octyl-, involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.
Comparison with Similar Compounds
Benzylamine: A simpler analog without the isopropyl and octyl substituents.
N-isopropylbenzylamine: Similar structure but lacks the octyl group.
N-octylbenzylamine: Similar structure but lacks the isopropyl group.
Uniqueness: Benzylamine, p-isopropyl-N-octyl-, is unique due to the presence of both isopropyl and octyl substituents. These groups can influence the compound’s physical and chemical properties, such as solubility and reactivity, making it distinct from its simpler analogs .
Properties
CAS No. |
63991-64-0 |
---|---|
Molecular Formula |
C18H31N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]octan-1-amine |
InChI |
InChI=1S/C18H31N/c1-4-5-6-7-8-9-14-19-15-17-10-12-18(13-11-17)16(2)3/h10-13,16,19H,4-9,14-15H2,1-3H3 |
InChI Key |
GFJYNQALVNKHCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.